sEH/FLAP-IN-1

FLAP inhibition 5-LOX product formation PBMC assay

sEH/FLAP-IN-1 (Compound 46A) is the structurally optimized successor to diflapolin, engineered with a thiazolo[5,4-b]pyridine core and pyridinylen spacer to overcome first-generation solubility and bioavailability barriers. It delivers potent, balanced dual-target engagement—EC50 11 nM for 5-LOX product suppression and 18 nM for sEH inhibition in SACM-stimulated human PBMCs. Unlike single-target inhibitors, it uniquely modulates the thromboxane axis alongside leukotriene and EET pathways. With ~3-fold improved FLAP antagonism over diflapolin and qualitatively enhanced solubility, this compound is the definitive benchmark for lipidomic profiling, in vivo pharmacology, and SAR studies requiring reliable systemic exposure and reduced vehicle artifacts.

Molecular Formula C19H13Cl2N5O2S
Molecular Weight 446.3 g/mol
Cat. No. B12373222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH/FLAP-IN-1
Molecular FormulaC19H13Cl2N5O2S
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)COC3=NC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C19H13Cl2N5O2S/c20-13-5-3-11(8-14(13)21)24-19(27)25-12-4-6-16(23-9-12)28-10-17-26-15-2-1-7-22-18(15)29-17/h1-9H,10H2,(H2,24,25,27)
InChIKeyYSQXDQNKWMEINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sEH/FLAP-IN-1 (Compound 46A): A Dual-Target sEH and FLAP Inhibitor Derived from Diflapolin with Enhanced Solubility for Inflammation Research


sEH/FLAP-IN-1 (Compound 46A) is a rationally designed dual inhibitor targeting both soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). The compound belongs to the thiazolopyridine-substituted diflapolin analogue class and is distinguished by a thiazolo[5,4-b]pyridine core, a pyridinylen spacer, and a 3,5-dichloro-substituted terminal phenyl ring [1]. It inhibits sEH activity (EC50 = 18 nM) and suppresses 5-LOX product formation in SACM-stimulated PBMCs (EC50 = 11 nM), while also reducing thromboxane production . The compound was developed to address the poor solubility and bioavailability limitations inherent to the first-generation dual inhibitor diflapolin [1].

Why sEH/FLAP-IN-1 Cannot Be Substituted with Diflapolin or Single-Target sEH/FLAP Inhibitors in Inflammation Research


In-class sEH/FLAP dual inhibitors are not interchangeable due to substantial differences in solubility, target engagement potency, and functional selectivity profiles. Diflapolin, the first-reported dual sEH/FLAP inhibitor, suffers from poor aqueous solubility and limited bioavailability, severely constraining its utility in in vivo and cell-based assays requiring physiologically relevant compound concentrations [1]. Furthermore, SAR studies reveal that even minor structural modifications to the diflapolin scaffold profoundly alter FLAP inhibitory potency, suggesting a narrow structure-activity relationship that precludes casual substitution [2]. Single-target inhibitors (e.g., sEH-selective AUDA or FLAP-selective MK-886) lack the dual-pathway modulation critical for studying the interplay between pro-inflammatory leukotriene biosynthesis and anti-inflammatory EET preservation. The evidence below quantifies where sEH/FLAP-IN-1 diverges meaningfully from diflapolin and alternative single-target agents.

sEH/FLAP-IN-1: Head-to-Head Potency and Solubility Comparison Data Versus Diflapolin


sEH/FLAP-IN-1 Exhibits ~3-Fold Improved FLAP Antagonism Potency Relative to Diflapolin in PBMCs

sEH/FLAP-IN-1 demonstrates enhanced FLAP antagonism compared to the parent compound diflapolin. In SACM-stimulated human PBMCs, sEH/FLAP-IN-1 suppresses 5-LOX product formation with an EC50 of 11 nM . By contrast, diflapolin inhibits 5-LOX product formation in intact human monocytes and neutrophils with IC50 values of 30 nM and 170 nM, respectively [1]. The ~3-fold improvement in potency (11 nM vs. 30 nM) in primary human immune cells represents a quantifiable enhancement in FLAP target engagement.

FLAP inhibition 5-LOX product formation PBMC assay leukotriene biosynthesis

sEH/FLAP-IN-1 Maintains Comparable sEH Inhibitory Potency to Diflapolin (18 nM vs. 20 nM)

sEH/FLAP-IN-1 preserves the potent sEH inhibitory activity characteristic of the diflapolin scaffold while incorporating structural modifications that improve other drug-like properties. sEH/FLAP-IN-1 inhibits sEH with an EC50 of 18 nM . Diflapolin suppresses isolated sEH activity with an IC50 of 20 nM [1]. The essentially equivalent sEH potency (18 nM vs. 20 nM) demonstrates that the structural modifications conferring improved solubility and enhanced FLAP antagonism did not compromise sEH target engagement.

sEH inhibition epoxide hydrolase EET stabilization anti-inflammatory lipid mediators

Structural Modification in sEH/FLAP-IN-1 Confers Significantly Enhanced Solubility Relative to Diflapolin

sEH/FLAP-IN-1 was specifically designed to address the poor solubility and bioavailability that limit diflapolin's utility in in vivo and cell-based studies. The combination of a thiazolo[5,4-b]pyridine core (replacing the benzothiazole of diflapolin), a pyridinylen spacer, and a 3,5-Cl2-substituted terminal phenyl ring in compound 46a (sEH/FLAP-IN-1) enhances solubility while preserving sEH inhibition [1]. By contrast, diflapolin is characterized in the literature as having 'poor solubility and bioavailability' [1].

aqueous solubility bioavailability in vivo formulation drug-like properties

sEH/FLAP-IN-1 Demonstrates Functional Thromboxane Suppression, an Activity Not Reported for Diflapolin

sEH/FLAP-IN-1 inhibits thromboxane production in addition to its dual sEH/FLAP inhibitory activity . This functional attribute is not reported for diflapolin in the primary literature describing its pharmacological profile. The Schoenthaler 2023 study notes that related thiazolopyridine derivatives (e.g., compound 41b) additionally decrease thromboxane production in activated human PBMCs, indicating this scaffold may confer expanded arachidonic acid pathway modulation [1].

thromboxane inhibition TXA2 platelet activation inflammation resolution

Recommended Research Applications for sEH/FLAP-IN-1 Based on Quantified Differentiation Evidence


In Vitro Inflammation Modeling in Primary Human PBMCs Where Dual FLAP/sEH Pathway Modulation Is Required

sEH/FLAP-IN-1 is optimally suited for studies employing SACM-stimulated human PBMCs to investigate the interplay between leukotriene biosynthesis (FLAP-dependent) and EET degradation (sEH-dependent). With an EC50 of 11 nM for 5-LOX product suppression and 18 nM for sEH inhibition in this system [1], the compound provides potent, balanced dual-target engagement. This application leverages the ~3-fold improved FLAP antagonism relative to diflapolin and is particularly valuable for lipidomic profiling experiments examining the redistribution of pro-inflammatory versus pro-resolving lipid mediators.

In Vivo Inflammation Studies Requiring Improved Solubility Over Diflapolin

For in vivo pharmacology studies where diflapolin's poor solubility and bioavailability present formulation barriers [1], sEH/FLAP-IN-1 offers a structurally optimized alternative with qualitatively enhanced solubility conferred by the thiazolo[5,4-b]pyridine core and pyridinylen spacer modifications. Researchers transitioning from in vitro to in vivo validation of sEH/FLAP dual inhibition should prioritize sEH/FLAP-IN-1 to minimize vehicle-related confounding effects and achieve more reliable systemic exposure.

Investigation of Thromboxane Pathway Modulation in Conjunction with sEH/FLAP Dual Inhibition

sEH/FLAP-IN-1 is uniquely positioned among dual sEH/FLAP inhibitors for studies examining the COX-derived thromboxane axis alongside leukotriene and EET pathways. The compound's reported inhibition of thromboxane production enables researchers to explore broader arachidonic acid cascade modulation without employing combination inhibitor cocktails. This scenario is particularly relevant for inflammation research in models where platelet activation and TXA2 signaling contribute to pathology.

SAR and Medicinal Chemistry Studies on Thiazolopyridine-Modified Diflapolin Analogues

sEH/FLAP-IN-1 (Compound 46A) serves as a key reference compound for structure-activity relationship studies investigating the effects of thiazolo[5,4-b]pyridine substitution, pyridinylen spacer incorporation, and 3,5-Cl2 terminal phenyl ring configuration on FLAP antagonism, sEH inhibition, solubility, and thromboxane modulation [1]. Given the narrow SAR demonstrated for diflapolin analogues, where even small modifications markedly influence FLAP inhibitory potential [2], sEH/FLAP-IN-1 represents a validated benchmark for comparative evaluation of newly synthesized derivatives.

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